molecular formula C12H20N2O2 B2972139 3,3-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]butanamide CAS No. 1903103-31-0

3,3-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]butanamide

Cat. No.: B2972139
CAS No.: 1903103-31-0
M. Wt: 224.304
InChI Key: PUIUQZCORIXSFP-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]butanamide is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]butanamide typically involves the formation of the oxazole ring followed by the attachment of the butanamide moiety. One common method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced oxazole compounds.

Scientific Research Applications

3,3-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]butanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]butanamide is unique due to its specific substitution pattern on the oxazole ring and the presence of the butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,3-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)7-11(15)13-6-4-5-10-8-14-16-9-10/h8-9H,4-7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIUQZCORIXSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCCCC1=CON=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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